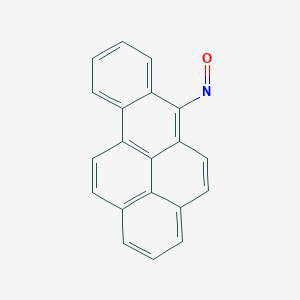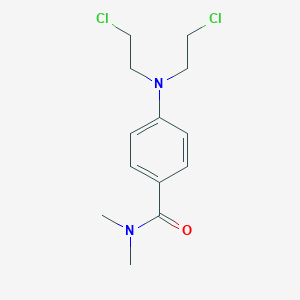
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is a chemical compound that has been widely used in scientific research for its diverse applications. It is a derivative of benzamide and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is not fully understood. However, it is believed to work by inducing DNA damage and inhibiting DNA replication, ultimately leading to cell death.
Biochemical And Physiological Effects
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to cause DNA damage and inhibit DNA replication in cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is its ability to induce DNA damage and inhibit DNA replication in cancer cells. This makes it a promising candidate for cancer research. However, its cytotoxic effects on normal cells can limit its use in lab experiments.
Future Directions
There are several future directions for research on benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl-. One area of research could be the development of more effective and selective antitumor agents based on this compound. Another area of research could be the development of new methods for the synthesis of this compound. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential use in combination with other cancer treatments.
Synthesis Methods
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- can be synthesized using different methods. One of the most common methods is the reaction of N,N-dimethylbenzamide with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product.
Scientific Research Applications
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has been used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers and as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as an antitumor agent in cancer research.
properties
CAS RN |
122567-50-4 |
|---|---|
Product Name |
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- |
Molecular Formula |
C13H18Cl2N2O |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-3-5-12(6-4-11)17(9-7-14)10-8-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
CMWKUHNLNXOMSD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Other CAS RN |
122567-50-4 |
synonyms |
4-[bis(2-chloroethyl)amino]-N,N-dimethyl-benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



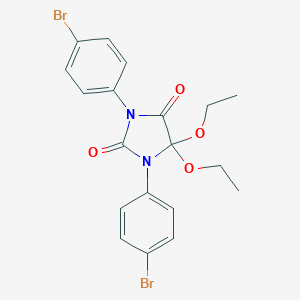
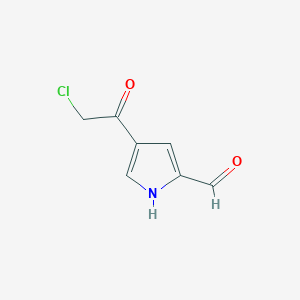

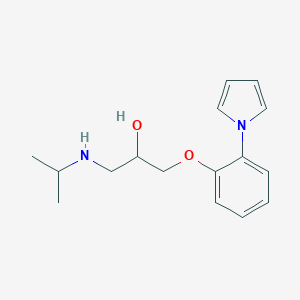
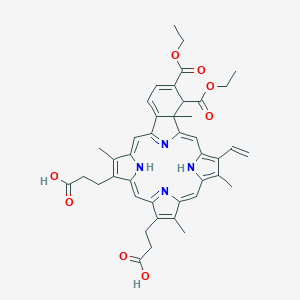
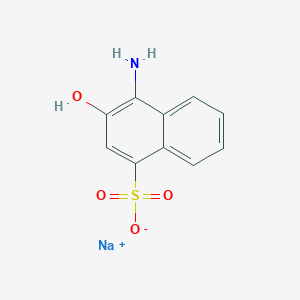
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
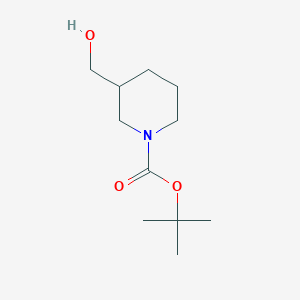
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
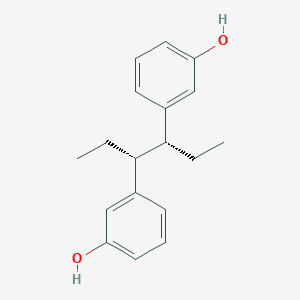
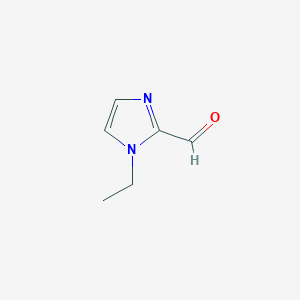
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
